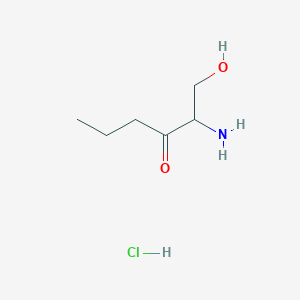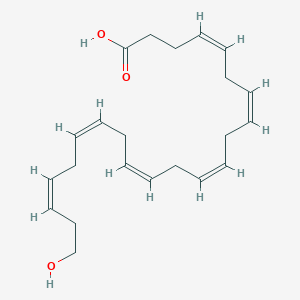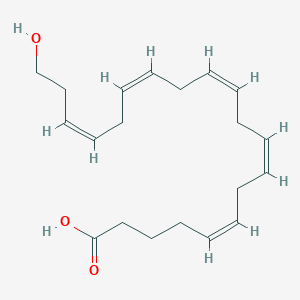
2-Amino-1-hydroxy-3-hexanone,monohydrochloride
説明
2-Amino-1-hydroxy-3-hexanone,monohydrochloride (AHM) is a small molecule that has been studied for its potential applications in biochemistry, pharmacology, and medicine. AHM is a derivative of the amino acid lysine, and its structure consists of an amino group, a hydroxy group, and a hexanone ring. AHM has been shown to have a number of biochemical and physiological effects, and several methods of synthesis have been developed over the years.
科学的研究の応用
Synthesis and Structural Studies
Research has focused on synthesizing and characterizing novel compounds using hydroxamic acids, which share structural similarities with 2-Amino-1-hydroxy-3-hexanone monohydrochloride. For instance, the synthesis of coordination complexes and extended network architectures employing hydroxamic acids as ligands has been demonstrated. These compounds have shown interesting physical properties, such as photoluminescence, which could have potential applications in material science and photonic devices (Fugu et al., 2019).
Biocatalysis and Enzymatic Studies
Enzymatic studies have exploited the structural features of similar compounds to 2-Amino-1-hydroxy-3-hexanone monohydrochloride for the synthesis of α-hydroxy ketones and vicinal diols. These are crucial intermediates in fine chemical synthesis, highlighting the compound's potential as a building block in biocatalytic processes. For example, the selective asymmetric reduction of prochiral diketones to corresponding hydroxy ketones and diols by Bacillus clausii butanediol dehydrogenase underlines the utility in organic synthesis and biotransformation applications (Muschallik et al., 2020).
Material Science Applications
Investigations into oligomeric cholates, where amino-functionalized cholic acid was used to create amide-linked oligomeric structures, reveal potential material science applications. These structures, featuring hydrophilic internal cavities, exhibit folding behaviors and hydrolytic stability, suggesting their use in the design of nanoscale materials and sensors (Zhao & Zhong, 2005).
Asymmetric Synthesis and Chiral Building Blocks
The enantioselective synthesis of 2-Hydroxy-5-methyl-3-hexanone from precursors demonstrates the compound's role in generating chiral building blocks, a key aspect of pharmaceutical and agrochemical industries. This showcases the application in creating optically active substances, crucial for drug development and synthesis of biologically active molecules (Hong-yu et al., 2011).
Antimicrobial Agents
Novel chelators based on macrocyclic backbones incorporating 1-hydroxy-2(1H)-pyridinone groups, which are structurally related to 2-Amino-1-hydroxy-3-hexanone monohydrochloride, have shown promising biostatic activity against pathogenic bacteria. This indicates potential applications in developing antimicrobial agents that can inhibit microbial growth by chelating essential metal ions (Workman et al., 2016).
特性
IUPAC Name |
2-amino-1-hydroxyhexan-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-2-3-6(9)5(7)4-8;/h5,8H,2-4,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGHPONXXVTNCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-hydroxy-3-hexanone,monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)
![N-(2,6-Dimethylphenyl)-2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B3026281.png)
![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)
![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)
![3-({3-(1H-indol-3-yl)-1-oxo-1-[(1-phenylethyl)amino]propan-2-yl}carbamoyl)-5-methylhexanoic acid](/img/structure/B3026284.png)
![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)
![3',6'-bis(acetyloxy)-2',7'-dichloro-3-oxo-N-1,10-phenanthrolin-5-yl-spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxamide](/img/structure/B3026287.png)






